REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][C:3]=1[CH:9]=O.[OH-].[K+].O.Cl.[CH2:15]1C[O:18][CH2:17][CH2:16]1>>[Cl:8][C:6]1[CH:7]=[C:2]2[C:3]([CH:9]=[C:17]([OH:18])[C:16]([CH3:15])=[N:1]2)=[CH:4][N:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=NC(=C1)Cl)C=O
|
Name
|
2-hydroxy acetone
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
52.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Treat
|
Type
|
CUSTOM
|
Details
|
Collect the resulting solids
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
wash with water (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
EtOAc (2×) and dry
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C2C=C(C(=NC2=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |